molecular formula C22H18N2O2S B11572284 N-(2-methylphenyl)-2-[3-(thiophen-2-ylcarbonyl)-1H-indol-1-yl]acetamide

N-(2-methylphenyl)-2-[3-(thiophen-2-ylcarbonyl)-1H-indol-1-yl]acetamide

Cat. No.: B11572284
M. Wt: 374.5 g/mol
InChI Key: PKMVVVMHPYNUSR-UHFFFAOYSA-N
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Description

N-(2-METHYLPHENYL)-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE is a complex organic compound that belongs to the class of acetamides. This compound features a unique structure combining an indole ring, a thiophene ring, and a methylphenyl group, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHYLPHENYL)-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the thiophene-2-carbonyl group. The final step involves the acylation of the indole derivative with 2-methylphenyl acetic acid under specific reaction conditions, such as the presence of a catalyst and controlled temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHYLPHENYL)-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-METHYLPHENYL)-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-METHYLPHENYL)-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE: can be compared with other indole derivatives, thiophene-containing compounds, and acetamides.

    Unique Features: The combination of the indole and thiophene rings, along with the acetamide group, gives this compound unique chemical and biological properties.

Highlighting Uniqueness

Compared to similar compounds, N-(2-METHYLPHENYL)-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H18N2O2S

Molecular Weight

374.5 g/mol

IUPAC Name

N-(2-methylphenyl)-2-[3-(thiophene-2-carbonyl)indol-1-yl]acetamide

InChI

InChI=1S/C22H18N2O2S/c1-15-7-2-4-9-18(15)23-21(25)14-24-13-17(16-8-3-5-10-19(16)24)22(26)20-11-6-12-27-20/h2-13H,14H2,1H3,(H,23,25)

InChI Key

PKMVVVMHPYNUSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CS4

Origin of Product

United States

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